molecular formula C9H8ClN5S B1208945 Tizanidine CAS No. 51322-75-9

Tizanidine

Cat. No.: B1208945
CAS No.: 51322-75-9
M. Wt: 253.71 g/mol
InChI Key: XFYDIVBRZNQMJC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tizanidine is a potent, central-acting myotonolytic agent . Its primary targets are the alpha-2 adrenergic receptors . These receptors play a crucial role in the nervous system, particularly in the presynaptic inhibition of motor neurons .

Mode of Action

This compound interacts with its targets, the alpha-2 adrenergic receptors, by acting as an agonist . This interaction results in the presynaptic inhibition of excitatory neurotransmitters . This inhibition reduces the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alpha-2 adrenergic receptor pathway . By acting as an agonist at these receptors, this compound increases presynaptic inhibition, reducing the release of excitatory neurotransmitters . This action primarily affects spinal polysynaptic reflexes , leading to a reduction in muscle spasticity .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 40% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of this compound is about 2.54 hours, while its inactive metabolites have a half-life of 20-40 hours . This compound is excreted through urine (60%) and feces (20%) .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, this compound decreases neuronal firing that promotes muscle spasms . This leads to a decrease in muscle tone and involuntary muscle contractions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect this compound’s action. Concomitant use of this compound and moderate or potent CYP1A2 inhibitors is contraindicated . These inhibitors can increase the concentration of this compound in the body, potentially leading to adverse effects . Furthermore, the drug’s efficacy can be influenced by the individual’s metabolic rate, which can vary based on factors such as age, health status, and genetic factors .

Chemical Reactions Analysis

Types of Reactions

Tizanidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated metabolites, while reduction can produce different amine derivatives .

Scientific Research Applications

Tizanidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYDIVBRZNQMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64461-82-1 (mono-hydrochloride)
Record name Tizanidine [INN:BAN]
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DSSTOX Substance ID

DTXSID9023679
Record name Tizanidine
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Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tizanidine
Source Human Metabolome Database (HMDB)
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Solubility

slightly soluble, 1.33e-01 g/L
Record name Tizanidine
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Record name Tizanidine
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system.
Record name Tizanidine
Source DrugBank
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CAS No.

51322-75-9
Record name Tizanidine
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Record name Tizanidine [INN:BAN]
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Record name Tizanidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00697
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Record name Tizanidine
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Record name 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine
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Record name TIZANIDINE
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Record name Tizanidine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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